molecular formula C10H14O3 B1194412 6-Isopropyl-3-methylbenzene-1,2,4-triol CAS No. 4427-54-7

6-Isopropyl-3-methylbenzene-1,2,4-triol

Cat. No.: B1194412
CAS No.: 4427-54-7
M. Wt: 182.22 g/mol
InChI Key: APPAVPSXDLRIOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Isopropyl-3-methylbenzene-1,2,4-triol (IUPAC name: 3-methyl-6-(propan-2-yl)benzene-1,2,4-triol) is a trisubstituted phenolic compound characterized by hydroxyl groups at positions 1, 2, and 4, with methyl and isopropyl substituents at positions 3 and 6, respectively . It has a molecular formula of C 10 H 14 O 3 and a molecular weight of 182.22 g/mol . This compound exhibits structural similarities to natural phenolic antioxidants, such as thymoquinone and carvacrol, but distinguishes itself through its unique substitution pattern, which is reported to enhance its binding affinity in biological systems . The research value of this compound is highlighted in molecular docking studies, where it exhibited a binding energy of -77.6 kcal/mol for the Bcl2/1G5M protein, suggesting superior efficacy in protein-ligand interactions compared to similar compounds like Thymoquinone and Carvacrol . Its antioxidant activity has been evaluated using ABTS, DPPH, and FRAP assays, with results partially rationalized through quantum chemical calculations . Furthermore, the compound can be prepared via demethylation of its methylated precursor, isoespintanol, under acidic conditions using HBr in dimethyl sulfoxide (DMSO), achieving an isolated yield of 65% . Attention: This product is for research use only. It is not intended for human or veterinary use. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease.

Properties

CAS No.

4427-54-7

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-6-propan-2-ylbenzene-1,2,4-triol

InChI

InChI=1S/C10H14O3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5,11-13H,1-3H3

InChI Key

APPAVPSXDLRIOC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C(=C1O)O)C(C)C)O

Canonical SMILES

CC1=C(C=C(C(=C1O)O)C(C)C)O

Synonyms

multiflotriol

Origin of Product

United States

Comparison with Similar Compounds

Data Table 1: Comparative Analysis of Key Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Biological Activity
This compound C₁₀H₁₄O₃ -OH (1,2,4), -CH₃ (3), -C₃H₇ (6) 188.22 High ligand-binding energy (-77.6 kcal/mol)
6-Chlorobenzene-1,2,4-triol C₆H₅ClO₃ -OH (1,2,4), -Cl (6) 160.55 Antioxidant, potential cytotoxicity
Thymoquinone C₁₀H₁₂O₂ -O (1,4), -CH₃ (2,5) 164.20 Anti-inflammatory, anticancer
Carvacrol C₁₀H₁₄O -OH (2), -CH(CH₃)₂ (5) 150.22 Antimicrobial, antioxidant
p-Menthan-1,2,4-triol C₁₀H₂₀O₃ -OH (1,2,4) on cyclohexane 188.27 Limited bioactivity data

Key Observations:

  • Binding Energy: In molecular docking studies, this compound exhibited a binding energy of -77.6 kcal/mol for the Bcl2/1G5M protein, surpassing Thymoquinone (-68.86 kcal/mol) and Carvacrol (-61.47 kcal/mol) . This suggests superior efficacy in protein-ligand interactions.

Research Findings and Implications

Its enhanced binding energy and structural stability position it as a superior candidate compared to Thymoquinone and Carvacrol . However, further in vivo studies are required to validate its pharmacokinetic profile and toxicity.

Preparation Methods

Reaction Mechanism and Conditions

Isoespintanol (1 ), a methylated precursor, undergoes demethylation under acidic conditions to yield the target triol. The process leverages in situ generation of hydrobromic acid (HBr) in dimethyl sulfoxide (DMSO), which facilitates selective cleavage of methyl ether bonds (Figure 1).

Procedure :

  • Reagent Setup : 500 mg (2.38 mmol) of isoespintanol is dissolved in 15 mL of DMSO.

  • Acid Addition : HBr (48%, 5 mL) is added dropwise over 10 minutes.

  • Reaction : The mixture is stirred at 25°C for 48 hours.

  • Workup : The crude product is partitioned between dichloromethane (30 mL) and water (30 mL). The organic layer is concentrated and purified via silica gel column chromatography (n-hexane:ethyl acetate, 95:5).

Optimization of Reaction Parameters

Key factors influencing yield and selectivity include:

  • Acid Strength : HBr concentration ≥48% ensures complete demethylation.

  • Solvent : DMSO acts as both solvent and mild oxidant, suppressing side reactions.

  • Temperature : Room temperature (25°C) minimizes over-oxidation.

Under optimized conditions, the reaction achieves a 65% isolated yield of 3 , with 30% yield of a brominated byproduct (2 ).

ParameterOptimal ValueEffect on Yield
HBr Concentration48%Maximizes demethylation
Reaction Time48 hoursCompletes conversion
SolventDMSOPrevents decomposition

Workup and Purification

Silica gel chromatography effectively separates 3 from byproducts. The triol elutes as a red solid, with characteristic NMR signals (see Section 4).

Alternative Synthetic Routes

No alternative synthetic methods for this compound are explicitly reported in the literature. However, analogous triols are often synthesized via:

  • Electrophilic Aromatic Substitution : Introducing hydroxyl groups to pre-functionalized benzene rings.

  • Biocatalytic Hydroxylation : Enzymatic oxidation of alkylphenols.

These approaches remain speculative for 3 and require validation.

Analytical Characterization

The structural identity of 3 is confirmed through spectroscopic analysis:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.34 (d, J = 7.2 Hz, 3H), 1.37 (d, J = 7.2 Hz, 3H), 2.33 (s, 3H), 3.44 (m, 1H), 3.75 (s, 3H), 3.78 (s, 3H), 5.80 (s, 1H).

  • Discrepancy Note : The presence of methoxy signals (δ 3.75, 3.78) suggests potential incomplete demethylation or spectral misassignment. Further studies are needed to resolve this inconsistency.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% for 3 .

Comparative Analysis of Preparation Methods

MethodYieldScalabilityCost
Natural ExtractionUnknownLowHigh
Hemisynthesis65%HighModerate

The hemisynthesis route is superior for laboratory-scale production due to its reproducibility and moderate cost. Natural extraction remains impractical without optimized protocols.

Industrial Applications and Scalability

The synthetic method’s compatibility with standard laboratory equipment suggests scalability for industrial applications. Key considerations include:

  • Solvent Recovery : DMSO recycling to reduce costs.

  • Catalyst Optimization : Immobilized acid catalysts to enhance efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Isopropyl-3-methylbenzene-1,2,4-triol
Reactant of Route 2
Reactant of Route 2
6-Isopropyl-3-methylbenzene-1,2,4-triol

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